molecular formula C9H8F3NO3 B12833437 Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate

Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate

Cat. No.: B12833437
M. Wt: 235.16 g/mol
InChI Key: FPQUJHDOJPNXPM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O3 It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group, an ethyl ester, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The keto group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate
  • 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate
  • Trifluoromethyl pyrimidinone compounds

Uniqueness

Ethyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-7(14)13-6/h3-4H,2H2,1H3,(H,13,14)

InChI Key

FPQUJHDOJPNXPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=O)N1)C(F)(F)F

Origin of Product

United States

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